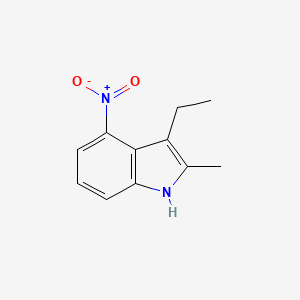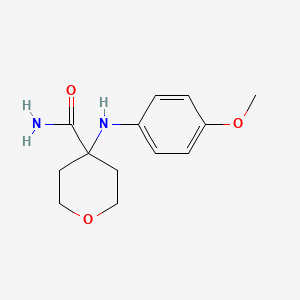
N-(2-Hydroxyethyl)-1-deoxy-L-altronojirimycin Hydrochloride Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxyethyl)-1-deoxy-L-altronojirimycin Hydrochloride Salt is a chemical compound known for its unique structure and properties. It is a derivative of altronojirimycin, a type of iminosugar, which has been studied for its potential applications in various fields, including medicine and biochemistry. The compound’s structure includes a hydroxyethyl group, which contributes to its reactivity and solubility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-1-deoxy-L-altronojirimycin Hydrochloride Salt typically involves multiple steps. One common method includes the reaction of altronojirimycin with ethylene oxide in the presence of hydrochloric acid. This reaction is carried out under controlled conditions to ensure the proper formation of the hydroxyethyl group. The reaction conditions often involve moderate temperatures and pressures to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the altronojirimycin molecule .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Hydroxyethyl)-1-deoxy-L-altronojirimycin Hydrochloride Salt can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-(2-Hydroxyethyl)-1-deoxy-L-altronojirimycin Hydrochloride Salt has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in glycosidase inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of N-(2-Hydroxyethyl)-1-deoxy-L-altronojirimycin Hydrochloride Salt involves its interaction with specific molecular targets. As an iminosugar, it can mimic the structure of natural sugars and inhibit enzymes such as glycosidases. This inhibition occurs through competitive binding, where the compound binds to the enzyme’s active site, preventing the natural substrate from accessing it. This mechanism is crucial in its potential therapeutic applications, such as antiviral and anticancer treatments .
Comparaison Avec Des Composés Similaires
N-(2-Hydroxyethyl)-2-pyrrolidones: These compounds share the hydroxyethyl group and have similar reactivity.
Methyldiethanolamine: Another compound with a hydroxyethyl group, used in various industrial applications.
Uniqueness: N-(2-Hydroxyethyl)-1-deoxy-L-altronojirimycin Hydrochloride Salt is unique due to its specific structure, which combines the properties of altronojirimycin and the hydroxyethyl group. This combination enhances its solubility and reactivity, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C8H18ClNO5 |
|---|---|
Poids moléculaire |
243.68 g/mol |
Nom IUPAC |
(2S,3S,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride |
InChI |
InChI=1S/C8H17NO5.ClH/c10-2-1-9-3-6(12)8(14)7(13)5(9)4-11;/h5-8,10-14H,1-4H2;1H/t5-,6-,7-,8+;/m0./s1 |
Clé InChI |
QHWGCVIAMMMOPR-MCHYRWFDSA-N |
SMILES isomérique |
C1[C@@H]([C@H]([C@H]([C@@H](N1CCO)CO)O)O)O.Cl |
SMILES canonique |
C1C(C(C(C(N1CCO)CO)O)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13865915.png)








![7-(benzylamino)-3-cyclohexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B13865985.png)
![4-[(2-Methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridine](/img/structure/B13865987.png)


